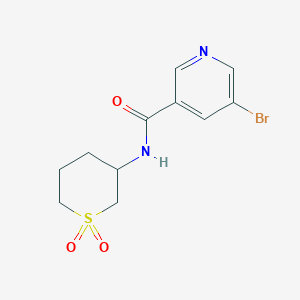
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide involves the inhibition of specific proteins and enzymes involved in various cellular processes. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide targets the bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression and cancer cell proliferation. In inflammation research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide enhances cognitive function and memory by modulating the activity of specific neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide inhibits cancer cell proliferation and induces cell death. In inflammation research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide reduces inflammation and pain. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide enhances cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide in laboratory experiments include its specificity for certain proteins and enzymes, its ability to inhibit cancer cell proliferation, and its potential to reduce inflammation and enhance cognitive function. However, limitations of using 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
For research on 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide include further investigation of its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to optimize the synthesis of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide and to develop more effective and targeted therapeutic applications.
Métodos De Síntesis
The synthesis of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide involves the reaction of 3-bromo-thiophene-2-carboxylic acid with thionyl chloride to form 3-bromo-thiophene-2-carbonyl chloride. This intermediate is then reacted with 1,1-dioxothian-3-amine to form 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. Inflammation research has shown that 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide can reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been studied for its potential to enhance cognitive function and memory.
Propiedades
IUPAC Name |
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S2/c11-8-3-4-16-9(8)10(13)12-7-2-1-5-17(14,15)6-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPTJPPDFYTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)
![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
![2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7577623.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)

![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)